N~9~-(1,3-BENZODIOXOL-5-YL)-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure substituted with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the xanthene core, which can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions. The benzodioxole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorescent dyes and sensors.
Biology: The compound’s fluorescent properties make it useful in biological imaging and diagnostic assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which N9-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide exerts its effects is primarily related to its ability to interact with biological molecules. The benzodioxole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the xanthene core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-9-acridinamine hydrochloride
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-{[5-(4-phenyltetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a benzodioxole moiety. This structural arrangement imparts distinct photophysical properties, making it particularly valuable in applications requiring fluorescence. Additionally, its ability to undergo a variety of chemical reactions allows for extensive functionalization, further enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-21(22-13-9-10-18-19(11-13)25-12-24-18)20-14-5-1-3-7-16(14)26-17-8-4-2-6-15(17)20/h1-11,20H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKQJMHHZIWCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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